molecular formula C16H25NO5 B1615738 1-ethenylpyrrolidin-2-one;ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 26589-26-4

1-ethenylpyrrolidin-2-one;ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B1615738
CAS No.: 26589-26-4
M. Wt: 311.37 g/mol
InChI Key: SKZWEROLFVDCDG-UHFFFAOYSA-N
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Description

1-ethenylpyrrolidin-2-one: , ethyl 2-methylprop-2-enoate , and 2-methylprop-2-enoic acid are organic compounds with significant applications in various fields. 1-ethenylpyrrolidin-2-one Ethyl 2-methylprop-2-enoate is an ester of methacrylic acid and is commonly used in the production of polymers and resins. 2-methylprop-2-enoic acid

Preparation Methods

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one: is synthesized through the vinylation of 2-pyrrolidone. This process involves the base-catalyzed reaction of 2-pyrrolidone with acetylene . Industrial production methods typically involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.

Ethyl 2-methylprop-2-enoate

Ethyl 2-methylprop-2-enoate: is prepared through the esterification of methacrylic acid with ethanol. This reaction is typically catalyzed by sulfuric acid or ion exchange resins . The crude ester is then purified through processes such as distillation and extraction to obtain the final product.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid: is produced through the oxidation of isobutylene or the hydrolysis of acetone cyanohydrin . Industrial production involves large-scale oxidation reactors and careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one: undergoes various chemical reactions, including polymerization, oxidation, and substitution. Common reagents used in these reactions include radical initiators for polymerization and oxidizing agents for oxidation reactions . Major products formed include polyvinylpyrrolidone and various oxidized derivatives.

Ethyl 2-methylprop-2-enoate

Ethyl 2-methylprop-2-enoate: undergoes polymerization and esterification reactions. Common reagents include radical initiators for polymerization and alcohols for esterification . Major products include polymethacrylates and various ester derivatives.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid: undergoes polymerization, esterification, and addition reactions. Common reagents include radical initiators for polymerization and alcohols for esterification . Major products include polymethacrylates and various ester derivatives.

Scientific Research Applications

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one: is widely used in the pharmaceutical industry as a polymer for drug delivery systems, as a binder in tablets, and as a blood volume expander . It is also used in the production of adhesives, coatings, and films.

Ethyl 2-methylprop-2-enoate

Ethyl 2-methylprop-2-enoate: is used in the production of polymers and resins for coatings, adhesives, and sealants . It is also used in the manufacture of dental materials and as a monomer in the production of various copolymers.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid: is a key monomer in the production of polymethacrylates, which are used in a wide range of applications, including coatings, adhesives, and medical devices . It is also used in the production of superabsorbent polymers and as a chemical intermediate in various industrial processes.

Mechanism of Action

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one: exerts its effects through polymerization, forming polyvinylpyrrolidone, which acts as a binder, stabilizer, and film-former . It interacts with various molecular targets, including proteins and cell membranes, to enhance drug delivery and stability.

Ethyl 2-methylprop-2-enoate

Ethyl 2-methylprop-2-enoate: acts as a monomer in polymerization reactions, forming polymethacrylates that provide structural integrity and flexibility to various materials . It interacts with radical initiators to form polymer chains.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid: acts as a monomer in polymerization reactions, forming polymethacrylates that provide structural integrity and flexibility to various materials . It interacts with radical initiators to form polymer chains.

Comparison with Similar Compounds

1-ethenylpyrrolidin-2-one

Similar compounds include N-vinyl-2-pyrrolidone and polyvinylpyrrolidone . 1-ethenylpyrrolidin-2-one is unique due to its ability to form high-molecular-weight polymers with excellent solubility and biocompatibility.

Ethyl 2-methylprop-2-enoate

Similar compounds include methyl methacrylate and butyl methacrylate . Ethyl 2-methylprop-2-enoate is unique due to its ability to form flexible and durable polymers with excellent adhesion properties.

2-methylprop-2-enoic acid

Similar compounds include acrylic acid and methacrylic acid esters . 2-methylprop-2-enoic acid is unique due to its ability to form high-molecular-weight polymers with excellent mechanical properties and chemical resistance.

Properties

CAS No.

26589-26-4

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

1-ethenylpyrrolidin-2-one;ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/C6H9NO.C6H10O2.C4H6O2/c1-2-7-5-3-4-6(7)8;1-4-8-6(7)5(2)3;1-3(2)4(5)6/h2H,1,3-5H2;2,4H2,1,3H3;1H2,2H3,(H,5,6)

InChI Key

SKZWEROLFVDCDG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CN1CCCC1=O

Canonical SMILES

CCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CN1CCCC1=O

Origin of Product

United States

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